N1-(1-methoxypropan-2-yl)-N2-(thiazol-2-yl)oxalamide
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Overview
Description
N1-(1-methoxypropan-2-yl)-N2-(thiazol-2-yl)oxalamide is a compound that features a combination of a methoxypropan-2-yl group and a thiazol-2-yl group linked through an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-methoxypropan-2-yl)-N2-(thiazol-2-yl)oxalamide typically involves the reaction of 1-methoxypropan-2-amine with thiazole-2-carboxylic acid, followed by the formation of the oxalamide linkage. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N1-(1-methoxypropan-2-yl)-N2-(thiazol-2-yl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The methoxypropan-2-yl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypropan-2-yl group can yield methoxypropanal or methoxypropanoic acid, while reduction of the oxalamide moiety can yield corresponding amines .
Scientific Research Applications
N1-(1-methoxypropan-2-yl)-N2-(thiazol-2-yl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N1-(1-methoxypropan-2-yl)-N2-(thiazol-2-yl)oxalamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(1-methoxypropan-2-yl)-N2-(thiazol-2-yl)oxalamide include other oxalamide derivatives and thiazole-containing compounds. Examples include:
- N1-(1-methoxypropan-2-yl)-N2-(thiazol-2-yl)acetamide
- N1-(1-methoxypropan-2-yl)-N2-(thiazol-2-yl)urea .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N'-(1-methoxypropan-2-yl)-N-(1,3-thiazol-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-6(5-15-2)11-7(13)8(14)12-9-10-3-4-16-9/h3-4,6H,5H2,1-2H3,(H,11,13)(H,10,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOJXGKVGZOWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=NC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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